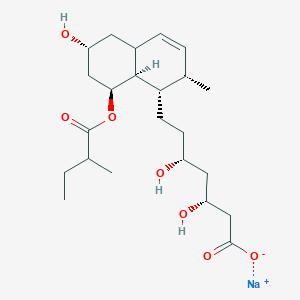![molecular formula C18H15N5O2S B237874 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Studies have also shown that it has antimicrobial activity against various bacterial strains and can protect neurons from oxidative stress-induced damage.
作用機序
The mechanism of action of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes involved in cancer cell growth and proliferation, as well as by modulating the immune system. It may also act by disrupting bacterial cell membranes and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and modulate the immune system. It has also been shown to have antimicrobial activity against various bacterial strains. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is that it has shown promising results in various fields, including cancer research, antimicrobial activity, and neuroprotection. However, its limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to further investigate its potential applications in cancer treatment, antimicrobial activity, and neuroprotection. Another direction is to explore its potential as a drug delivery system. Additionally, studies could focus on identifying the optimal dosage and administration methods for this compound.
合成法
The synthesis of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-amino-1,2,4-triazole-3-thiol with 4-bromo-2-methoxy-3-methylbenzaldehyde, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification and characterization.
特性
分子式 |
C18H15N5O2S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5O2S/c1-11-4-3-5-14(15(11)25-2)16(24)20-13-8-6-12(7-9-13)17-22-23-10-19-21-18(23)26-17/h3-10H,1-2H3,(H,20,24) |
InChIキー |
GJZUWJBUPQYMOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)


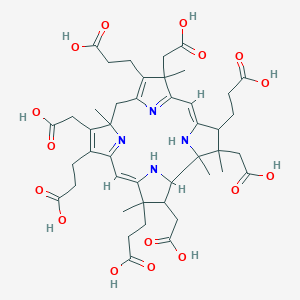
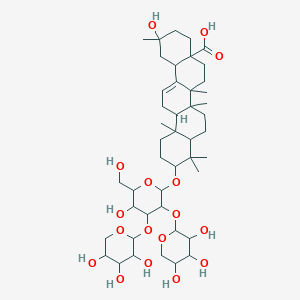

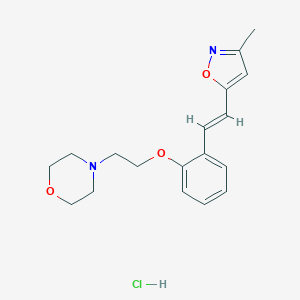

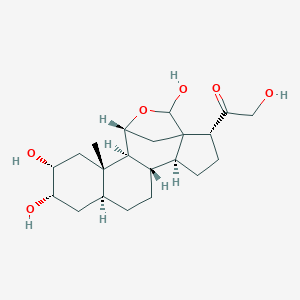

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
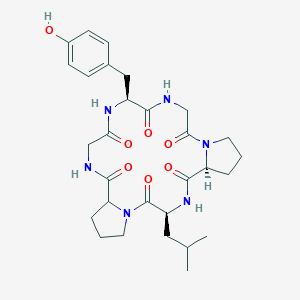
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
